Lyoniresinol

Descripción general

Descripción

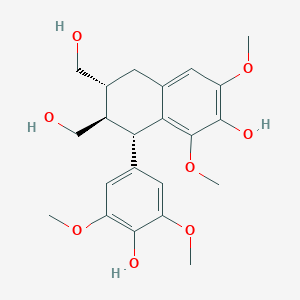

Lyoniresinol is a natural product found in Salacia chinensis, Tarenna attenuata, and other organisms . It is a lignan with the molecular formula C22H28O8 .

Synthesis Analysis

The first total asymmetric synthesis of both natural enantiomers (+)-1 and (-)-2 and their deuterated analogues (D4)-(+)-3 and (D4)-(-)-4 of Lyoniresinol has been achieved . This confirms the structure and stereochemistry of the natural products .Molecular Structure Analysis

Lyoniresinol has a complex molecular structure. Its IUPAC name is 8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol . The molecular weight is 420.5 g/mol .Chemical Reactions Analysis

Lyoniresinol exhibits robust anti-melanogenic activity. It causes the downregulation of microphthalmia-associated transcription factor (MITF) and tyrosinase steady state protein expression levels .Physical And Chemical Properties Analysis

Lyoniresinol has a molecular weight of 420.5 g/mol. It has 4 hydrogen bond donors and 8 hydrogen bond acceptors .Aplicaciones Científicas De Investigación

Wood Science

- Summary of Application : Lyoniresinol is a typical syringyl lignan, as well as a tetrahydronaphthalene lignan found in Lyonia ovalifolia var. elliptica . It’s used in the study of the biosynthetic pathway for syringyl lignans .

- Methods of Application : The biosynthetic pathway for (+)-lyoniresinol was investigated by means of feeding experiments with radiolabeled precursors .

- Results : The biosynthetic pathway of (8 R ,8′ R )- (+)-lyoniresinol was proposed as follows: a nonselective dehydrogenative dimerization of sinapyl alcohol yields (±)-syringaresinol, which is reduced with low specificity to give (8 R ,8′ R )- (+)-5,5′-dimethoxylariciresinol. This is cyclized to directly give (+)-lyoniresinol as well as reduced again to (8 R ,8′ R )- (−)-5,5′-dimethoxysecoisolariciresinol .

Food and Beverage Science

- Summary of Application : Lyoniresinol has been studied for its impact on the taste of spirits .

- Methods of Application : The detection threshold of (±)-lyoniresinol in a spirit matrix was calculated to determine its effective impact on spirit taste .

- Results : The results underline the importance of calculating a detection threshold of (±)-lyoniresinol in a spirit matrix to determine its effective impact on spirit taste .

Dermatology

- Summary of Application : Lyoniresinol has been studied for its effects on melanin biosynthesis .

- Methods of Application : Lyoniresinol’s effects on melanin biosynthesis were studied in B16F10 cells .

- Results : Lyoniresinol decreased tyrosinase activity and melanin biosynthesis in B16F10 cells by activating ERK signaling, which downregulated MITF, tyrosinase, but not TRP-1 and TRP-2 protein expression .

Direcciones Futuras

Propiedades

IUPAC Name |

(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVZKBOFCHOPLM-SUNYJGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

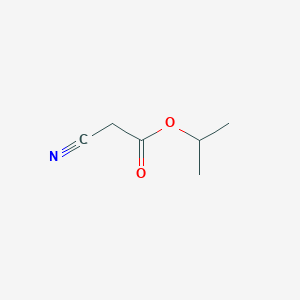

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Lyoniresinol | |

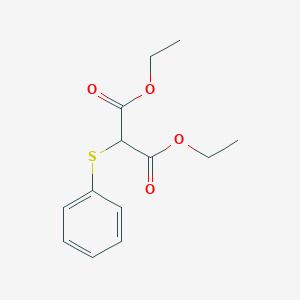

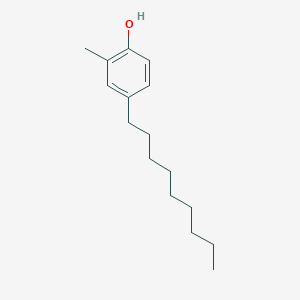

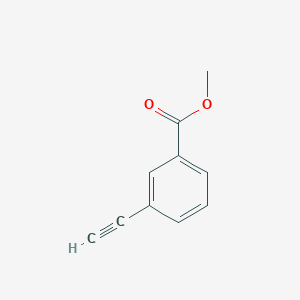

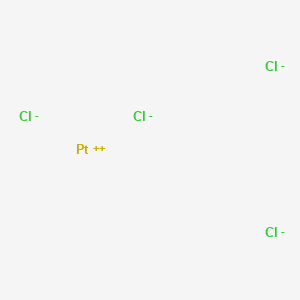

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)

![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)